molecular formula C17H12FNO3 B11395753 N-(2-fluorophenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-(2-fluorophenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11395753
M. Wt: 297.28 g/mol
InChI Key: HZYZPOBXQCGZBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of a fluorophenyl group in this compound enhances its chemical stability and biological activity, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 2-fluoroaniline with 6-methyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorophenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorophenyl group.

Scientific Research Applications

Chemistry: N-(2-fluorophenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents .

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Its unique chemical structure allows it to interact with specific molecular targets, leading to desired therapeutic effects .

Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its stability and reactivity make it suitable for applications in the production of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme or receptor, inhibiting its activity and leading to the desired biological effect. The presence of the fluorophenyl group enhances the binding affinity and specificity of the compound, making it a potent inhibitor .

Comparison with Similar Compounds

  • N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide
  • N-(2-fluorophenyl)-N-methylamine
  • N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Comparison: Compared to similar compounds, N-(2-fluorophenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide exhibits unique properties due to the presence of the chromene moiety. This structural feature enhances its chemical stability and biological activity, making it more effective in various applications. Additionally, the fluorophenyl group contributes to its increased binding affinity and specificity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C17H12FNO3

Molecular Weight

297.28 g/mol

IUPAC Name

N-(2-fluorophenyl)-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C17H12FNO3/c1-10-6-7-15-11(8-10)14(20)9-16(22-15)17(21)19-13-5-3-2-4-12(13)18/h2-9H,1H3,(H,19,21)

InChI Key

HZYZPOBXQCGZBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.